4-(Hydroxymethyl)-3-methoxybenzoic acid

Descripción general

Descripción

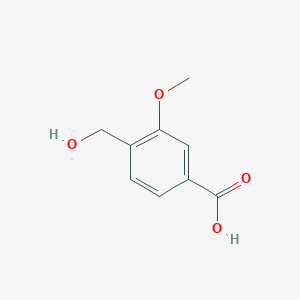

4-(Hydroxymethyl)-3-methoxybenzoic acid is an organic compound with the molecular formula C9H10O4 It is a derivative of benzoic acid, featuring a hydroxymethyl group at the 4-position and a methoxy group at the 3-position

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Hydroxymethyl)-3-methoxybenzoic acid typically involves the hydroxymethylation of 3-methoxybenzoic acid. One common method is the reaction of 3-methoxybenzoic acid with formaldehyde in the presence of a base, such as sodium hydroxide, under reflux conditions. The reaction proceeds via electrophilic aromatic substitution, where the formaldehyde acts as the electrophile.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Análisis De Reacciones Químicas

Types of Reactions: 4-(Hydroxymethyl)-3-methoxybenzoic acid can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic aromatic substitution.

Major Products Formed:

Oxidation: 4-(Carboxymethyl)-3-methoxybenzoic acid.

Reduction: 4-(Hydroxymethyl)-3-methoxybenzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Anti-inflammatory and Antioxidant Properties

Research has indicated that p-vanillic acid possesses significant anti-inflammatory properties. It is derived from various fruits and vegetables and has been studied for its potential to mitigate inflammatory responses in biological systems. A study highlighted the synthesis of co-crystals of p-vanillic acid to better understand its solid-state interactions, which could enhance its medicinal applications .

Antimicrobial Activity

The compound has demonstrated antimicrobial properties against a range of pathogens. A study explored the synthesis of methyl esters of hydroxy-methoxybenzoic acids and evaluated their antifeedant activity against pests, suggesting potential agricultural applications as natural pesticides . Furthermore, molecular docking studies have shown promising antibacterial activity against E. coli, indicating its therapeutic potential as an antibiotic agent .

Natural Pesticide Development

The antifeedant activity of p-vanillic acid derivatives has been investigated for their use in developing natural pesticides. Bioassays conducted on synthesized methyl hydroxy-methoxybenzoates revealed their efficacy in deterring pest feeding, showcasing their potential as environmentally friendly alternatives to synthetic pesticides .

Polymer Synthesis

In material science, p-vanillic acid has been used as a precursor in the synthesis of bioactive polymers. Research has focused on creating controlled delivery systems for bioactive compounds, where p-vanillic acid serves as a key component due to its favorable chemical properties . Its incorporation into polymer matrices enhances the release profiles of encapsulated drugs.

Study on Co-crystals

A comprehensive study on the co-crystallization of p-vanillic acid with 4,4'-bipyridine revealed insights into its solid-state interactions, which are crucial for understanding its behavior in pharmaceutical formulations . The findings suggest that optimizing these interactions can lead to improved drug delivery systems.

Synthesis and Characterization of Esters

Another significant study synthesized various methyl esters of hydroxy-methoxybenzoic acids and evaluated their biological activities. The results indicated that specific esters exhibited notable antifeedant effects, thus supporting their potential use in agricultural applications .

Data Table: Summary of Applications

Mecanismo De Acción

The mechanism of action of 4-(Hydroxymethyl)-3-methoxybenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. For example, its hydroxymethyl group can form hydrogen bonds with active sites of enzymes, influencing their catalytic activity. The methoxy group can also participate in hydrophobic interactions, affecting the compound’s binding affinity.

Comparación Con Compuestos Similares

4-(Hydroxymethyl)benzoic acid: Lacks the methoxy group, which may result in different chemical reactivity and biological activity.

3-Methoxybenzoic acid: Lacks the hydroxymethyl group, affecting its solubility and reactivity.

4-(Hydroxymethyl)-2-methoxybenzoic acid: The position of the methoxy group is different, leading to variations in chemical and biological properties.

Uniqueness: 4-(Hydroxymethyl)-3-methoxybenzoic acid is unique due to the presence of both hydroxymethyl and methoxy groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Actividad Biológica

4-(Hydroxymethyl)-3-methoxybenzoic acid, also known as Vanillic acid, is a phenolic compound with significant biological activity. This article explores its pharmacological properties, including antiproliferative, antioxidant, and antibacterial activities, supported by various studies and data.

- IUPAC Name : this compound

- Molecular Formula : C9H10O4

- Molecular Weight : 182.17 g/mol

Antiproliferative Activity

Vanillic acid has been studied for its potential to inhibit cancer cell proliferation. Research indicates that it exhibits significant antiproliferative effects against various cancer cell lines.

In a study involving K562 leukemia cells, Vanillic acid demonstrated a dose-dependent decrease in cell viability, with significant effects observed at concentrations of 5 mM and above after 48 hours of treatment .

Antioxidant Activity

Vanillic acid shows strong antioxidant properties, which are crucial for combating oxidative stress in biological systems. Its antioxidative capacity has been evaluated using various assays:

- DPPH Radical Scavenging Activity : Significant scavenging activity was observed, comparable to standard antioxidants like butylated hydroxytoluene (BHT).

- ABTS Assay : Vanillic acid exhibited enhanced antioxidant activity in this assay, confirming its potential as a natural antioxidant .

Antibacterial Activity

The antibacterial effects of Vanillic acid have been documented against both Gram-positive and Gram-negative bacteria. Notably:

| Bacterial Strain | MIC (µM) | Activity |

|---|---|---|

| Enterococcus faecalis | 8 | Strong antibacterial |

| Staphylococcus aureus | 16 | Moderate antibacterial |

| Escherichia coli | 32 | Moderate antibacterial |

The compound's effectiveness against E. faecalis highlights its potential application in treating infections caused by resistant strains .

The biological activities of Vanillic acid are largely attributed to its ability to interact with cellular proteins and enzymes. Studies have shown that it binds to human serum albumin (HSA), which may enhance its bioavailability and therapeutic effects . The compound's structure allows it to modulate various biochemical pathways, influencing cell growth and survival.

Case Studies

- Antiproliferative Effects on Cancer Cells : A study conducted on K562 leukemia cells demonstrated that treatment with Vanillic acid led to a significant reduction in cell viability over time, suggesting its potential as a chemotherapeutic agent .

- Antioxidant Properties in Cellular Models : In vitro experiments showed that Vanillic acid could protect cells from oxidative damage induced by free radicals, indicating its role as a protective agent against oxidative stress .

Propiedades

IUPAC Name |

4-(hydroxymethyl)-3-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O4/c1-13-8-4-6(9(11)12)2-3-7(8)5-10/h2-4,10H,5H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVTRLERJUCFVNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C(=O)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.